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Compound of Interest

Proinsulin C-Peptide (31-63),
Compound Name: )
porcine

cat. No.: B3028706

These application notes provide a detailed standard operating procedure for the quantitative
determination of C-peptide in serum and plasma using a sandwich Enzyme-Linked
Immunosorbent Assay (ELISA). This protocol is intended for researchers, scientists, and drug
development professionals.

Principle of the Assay

The C-peptide ELISA is a sandwich immunoassay.[1][2] C-peptide present in the standards,
controls, and samples is bound by a capture antibody coated on the surface of the microtiter
wells. A second, enzyme-conjugated detection antibody is then added, which binds to a
different epitope on the C-peptide molecule, forming a "sandwich" complex.[2][3] Following a
wash step to remove unbound reagents, a substrate solution is added. The enzyme catalyzes a
colorimetric reaction, and the intensity of the color produced is directly proportional to the
concentration of C-peptide in the sample.[3] The reaction is terminated by the addition of a stop
solution, and the absorbance is measured spectrophotometrically. A standard curve is
generated by plotting the absorbance values of standards with known concentrations, which is
then used to determine the concentration of C-peptide in the unknown samples.[1][4]

Materials and Reagents

o Materials Provided:

o Microtiter plate (96 wells) coated with anti-C-peptide antibody
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o C-peptide standards (lyophilized or pre-diluted)

o Enzyme Conjugate (e.g., Horseradish Peroxidase-labeled anti-C-peptide antibody)
o TMB Substrate Solution

o Stop Solution

o Wash Buffer Concentrate

o Assay Buffer/Sample Diluent

o Plate sealers

o Materials Required but Not Provided:

o Microplate reader capable of measuring absorbance at 450 nm (with a reference
wavelength of 620-650 nm recommended)[1]

o Calibrated single- and multi-channel pipettes
o Deionized or distilled water

o Tubes for dilution of standards and samples
o Plate shaker

o Absorbent paper for blotting

Sample Handling and Preparation

o Sample Types: Serum or plasma (EDTA, heparin, or citrate) can be used.[5] Serum is often
the preferred sample type.[1]

» Collection: Collect blood samples using standard venipuncture techniques.[3] For serum,
allow the blood to clot at room temperature before centrifugation. For plasma, collect blood
into tubes containing the appropriate anticoagulant and centrifuge immediately.[5]
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o Storage: Samples should be assayed as soon as possible after collection. If not assayed on
the same day, they can be stored at 2-8°C for up to 48 hours.[3] For long-term storage,
aliguot samples and store them at -20°C or colder for up to 30 days.[3] Avoid repeated
freeze-thaw cycles.[2][6]

o Sample Dilution: If the C-peptide concentration in a sample is expected to be higher than the
highest standard, the sample should be diluted with the provided Sample Diluent.[1][5] The
dilution factor must be taken into account when calculating the final concentration.[5]

Reagent Preparation

e Bring all reagents to room temperature before use.[3]

» Wash Buffer: Dilute the concentrated Wash Buffer with deionized or distilled water according
to the kit instructions (e.g., 1:10 or 1:25).[1][7] The diluted wash buffer is typically stable for a
specified period when stored at 2-8°C.[3]

o C-peptide Standards: If the standards are lyophilized, reconstitute them with the specified
volume of deionized water or the provided diluent.[1][3] Allow the reconstituted standards to
sit for at least 10-20 minutes to ensure complete dissolution, and mix gently.[1][3]

Experimental Protocol

o Plate Preparation: Determine the number of microtiter wells required for the assay (for
standards, controls, and samples, all in duplicate). Secure the strips in the plate holder.

o Standard and Sample Addition: Pipette a specific volume (e.g., 20 pL or 50 pL) of standards,
controls, and samples into the appropriate wells.[1][3]

e Enzyme Conjugate Addition: Add the specified volume (e.g., 100 pL) of Enzyme Conjugate
to each well.[3]

 First Incubation: Cover the plate with a plate sealer and incubate at room temperature (18-
25°C) for a specified time (e.g., 45 minutes or 2 hours), preferably on a plate shaker.[3][6]

» Washing: Aspirate the contents of the wells and wash each well with diluted Wash Buffer
(e.g., 3-5 times with 300 pL per well).[3][7] After the final wash, invert the plate and tap it
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firmly on absorbent paper to remove any residual liquid.[3]

o Substrate Addition: Add the specified volume (e.g., 100 puL) of TMB Substrate to each well.[3]

e Second Incubation: Incubate the plate at room temperature in the dark for a specified time
(e.g., 15-20 minutes).[3]

o Stopping the Reaction: Add the specified volume (e.g., 100 pL) of Stop Solution to each well.
[3] The color in the wells will change from blue to yellow.

o Absorbance Measurement: Read the optical density (OD) of each well within 30 minutes of
adding the Stop Solution, using a microplate reader set to 450 nm. A reference wavelength
of 620-650 nm is often used to correct for optical imperfections in the plate.[1]

Data Presentation

Table 1: Example of a C-peptide Standard Curve Layout and Data

Standard Corrected
. Absorbance Mean
Well ID Concentration Absorbance
(450 nm) Absorbance

(ng/mL) (Mean - Blank)
Al, A2 0 (Blank) 0.052, 0.058 0.055 0.000
B1, B2 0.2 0.150, 0.156 0.153 0.098
C1,C2 0.5 0.325, 0.335 0.330 0.275
D1, D2 1.0 0.640, 0.650 0.645 0.590
E1l, E2 2.5 1.450, 1.470 1.460 1.405
F1, F2 5.0 2.550, 2.590 2.570 2.515
G1, G2 Sample 1 0.485, 0.495 0.490 0.435
H1, H2 Sample 2 1.120, 1.130 1.125 1.070

Note: The data presented in this table is for illustrative purposes only and should not be used in
place of a standard curve generated for each individual assay.
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Caption: Workflow diagram of the C-peptide sandwich ELISA protocol.

Troubleshooting
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Problem

Potential Cause

Suggested Solution

No or Weak Signal

Reagents not added in the
correct order or a step was

skipped.

Follow the protocol carefully
and ensure all steps are
performed in the correct

sequence.

Insufficient incubation times or

incorrect temperatures.

Ensure all incubations are for
the specified duration and at
the recommended

temperature.[8]

Inactive enzyme conjugate or

substrate.

Use fresh reagents and ensure
they have been stored

correctly.

High Background

Insufficient washing.

Increase the number of wash
steps and ensure complete
aspiration of well contents

between washes.[9]

High concentration of detection

antibody or enzyme conjugate.

Optimize the concentration of
the detection reagents by

performing a titration.

Contaminated reagents or

buffers.

Use fresh, sterile buffers and

reagents.[8]

Poor Standard Curve

Improper preparation of

standards.

Reconstitute and dilute
standards accurately as per

the protocol. Mix thoroughly.[8]

Pipetting errors.

Calibrate pipettes and use

proper pipetting techniques.[8]

Plate reader settings are

incorrect.

Verify the correct wavelength
settings on the microplate

reader.

High Inter- or Intra-Assay

Variation

Inconsistent pipetting or

washing technique.

Ensure consistent technique
across all wells and plates.[8]

Use of an automated plate
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washer can improve

consistency.

Avoid stacking plates and

Temperature variation across ensure even temperature
the plate during incubation. distribution during incubation.
[10]

Ensure all samples are
Samples not mixed properly. thoroughly mixed before

adding to the wells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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